(Z)-Entacapone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

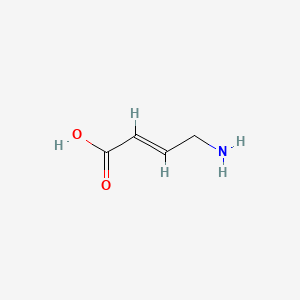

(E)-4-aminobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKJUUQOYOHLTF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045648 | |

| Record name | (E)-4-amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25747-40-4, 38090-53-8 | |

| Record name | 4-Aminocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOCROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-Entacapone: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT) utilized clinically as an adjunct to levodopa and carbidopa for the treatment of Parkinson's disease. Its primary function is to mitigate the "wearing-off" phenomenon associated with long-term levodopa therapy. Entacapone is administered as the (E)-isomer, which is the therapeutically active form. However, a significant metabolic pathway involves its conversion to the (Z)-isomer. This technical guide provides an in-depth exploration of the mechanism of action of Entacapone, with a specific focus on the role and characteristics of its (Z)-isomer metabolite.

Core Mechanism of Action: Peripheral COMT Inhibition

The primary mechanism of action of Entacapone is the potent and specific inhibition of the COMT enzyme. In the context of Parkinson's disease therapy, this action is most critical in the peripheral tissues.

Catechol-O-methyltransferase is a key enzyme responsible for the metabolic breakdown of catechols, which includes levodopa, the precursor to dopamine.[1][2] When levodopa is administered with a dopa-decarboxylase inhibitor like carbidopa, its conversion to dopamine in the periphery is largely prevented, allowing more levodopa to cross the blood-brain barrier. However, COMT remains active and metabolizes a significant fraction of levodopa to 3-O-methyldopa (3-OMD).[1][3]

By inhibiting COMT in the periphery, Entacapone prevents this metabolic conversion of levodopa. This leads to two key outcomes:

-

Increased Bioavailability of Levodopa: A larger proportion of the administered levodopa dose is available to cross the blood-brain barrier.

-

Prolonged Plasma Half-life of Levodopa: The elimination half-life of levodopa is extended, resulting in more stable and sustained plasma concentrations.[3][4]

The overall effect is a more consistent dopaminergic stimulation in the brain, which helps to reduce the periods of poor motor function ("off" time) experienced by patients with Parkinson's disease.[5]

The Role of the (Z)-Isomer

The commercially available and therapeutically administered form of the drug is (E)-Entacapone. A primary metabolic pathway for (E)-Entacapone is isomerization to its cis-isomer, (Z)-Entacapone.[1][2] This conversion is a significant step in its biotransformation. Following isomerization, both the parent (E)-isomer and the (Z)-isomer metabolite undergo direct glucuronidation to form inactive glucuronide conjugates, which are then excreted.[1][2]

While the glucuronidated forms are inactive, it has been noted that both the (E) and (Z) isomers are pharmacologically active as COMT inhibitors with equivalent activity. The (Z)-isomer, therefore, is not merely an inactive byproduct but an active metabolite that contributes to the overall therapeutic effect of COMT inhibition before its eventual inactivation and excretion.

Quantitative Pharmacological Data

Table 1: In Vitro COMT Inhibition by (E)-Entacapone

| Parameter | Species/Tissue | Value (nM) | Reference(s) |

| IC₅₀ | Rat Liver Soluble COMT | 14.3 | [6][7] |

| IC₅₀ | Rat Liver Total COMT | 20.1 | [6][7] |

| IC₅₀ | Rat Liver Membrane-Bound COMT | 73.3 | [6][7] |

| IC₅₀ | Human Liver COMT | 151 | [8] |

Table 2: Pharmacokinetic Properties of (E)-Entacapone

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | ~35% | [9] |

| Time to Peak Concentration (Tₘₐₓ) | ~1 hour | [9] |

| Plasma Protein Binding | ~98% (mainly to serum albumin) | [1][9] |

| Elimination Half-life | Biphasic: 0.4-0.7 h (β-phase), 2.4 h (γ-phase) | [9] |

| Metabolism | Isomerization to (Z)-isomer, followed by glucuronidation of both isomers | [1][2] |

| Excretion | Primarily fecal, ~10% urinary | [2] |

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol describes a representative method for determining the IC₅₀ value of a test compound against COMT.

-

Objective: To measure the concentration of an inhibitor (e.g., Entacapone) required to reduce the activity of the COMT enzyme by 50%.

-

Materials:

-

Recombinant human soluble COMT (S-COMT)

-

Substrate: A catechol-containing compound (e.g., 3,4-dihydroxybenzoic acid or a fluorescent probe).

-

Methyl Donor: S-adenosyl-L-methionine (SAM)

-

Buffer: Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Cofactors: Magnesium Chloride (MgCl₂)

-

Reducing Agent: Dithiothreitol (DTT)

-

Test Inhibitor: this compound or (E)-Entacapone dissolved in a suitable solvent (e.g., DMSO).

-

Termination Solution: e.g., ice-cold acetonitrile with formic acid.

-

Detection System: HPLC with UV or fluorescence detection, or a fluorescence plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, DTT, the COMT enzyme, and the substrate in a microcentrifuge tube or microplate well.

-

Add varying concentrations of the test inhibitor to the reaction mixtures. A vehicle control (e.g., DMSO) without the inhibitor should be included.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 6-10 minutes).

-

Terminate the reaction by adding the termination solution.

-

Analyze the amount of methylated product formed using the chosen detection system.

-

Calculate the percentage of COMT activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

HPLC Method for Separation of (E) and this compound

This protocol outlines a general approach for the chromatographic separation and quantification of Entacapone isomers.

-

Objective: To separate and quantify (E)-Entacapone and its (Z)-isomer in a sample.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized for separation (e.g., Acetonitrile:Water 50:50 v/v).

-

Flow Rate: Typically 0.9-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Detection Wavelength: Monitored at a wavelength where both isomers have significant absorbance, such as 210 nm or 310 nm.

-

Injection Volume: A fixed volume, for example, 10 µL.

-

-

Procedure:

-

Prepare standard solutions of (E)-Entacapone and, if available, a reference standard for this compound in a suitable diluent (e.g., methanol or the mobile phase).

-

Prepare the sample for analysis by dissolving it in the diluent and filtering it through a 0.45 µm syringe filter.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to determine their retention times and to generate a calibration curve for quantification. The (Z)-isomer typically has a shorter retention time than the (E)-isomer.

-

Inject the prepared sample.

-

Identify the peaks for (E)- and this compound in the sample chromatogram based on their retention times compared to the standards.

-

Quantify the amount of each isomer using the peak areas and the calibration curve.

-

Mandatory Visualizations

Caption: Levodopa metabolism pathway and points of drug intervention.

Caption: Metabolic pathway of (E)-Entacapone.

Caption: Experimental workflow for a COMT inhibition assay.

References

- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical advantages of COMT inhibition with entacapone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Entacapone [neuromics.com]

- 6. Entacapone - 2BScientific [2bscientific.com]

- 7. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

(Z)-Entacapone synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of (Z)-Entacapone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease. The clinically utilized form is the (E)-isomer, however, the synthesis and purification processes often involve the formation and separation of the (Z)-isomer. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the workflows.

Synthesis of this compound

The primary route for synthesizing Entacapone is through a Knoevenagel condensation reaction. This involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide. This reaction typically produces a mixture of (E) and (Z) isomers.[1][2][3]

Synthesis of Starting Material: 3,4-dihydroxy-5-nitrobenzaldehyde

Several methods for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde have been reported. One common method involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde followed by dealkylation.[4][5]

Experimental Protocol: Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde [4][5]

-

Nitration: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL) and cool the solution to 5-10°C.

-

Slowly add fuming nitric acid (22.0 mL) at a rate of approximately 1.5 mL/min, maintaining the temperature between 5-10°C.

-

After the addition is complete, stir the mixture for 30 minutes at 3°C.

-

Filter the resulting solid, wash with dichloromethane and water, and dry in a vacuum oven at 50°C to yield 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (77.8 g, 73.7% yield).

-

Dealkylation: Combine 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and 37% hydrochloric acid (15 mL).

-

Stir the mixture at 90°C for 17 hours.

-

Dilute the mixture with water (100 mL) and cool to 3°C.

-

After 1 hour, filter the product, wash with cold water, and dry in a vacuum oven at 100°C to obtain the crude product (16.5 g, 95.1% yield).

-

Purification: Reflux the crude product with toluene (275 mL) and activated carbon (2.0 g) for 45 minutes.

-

Filter the hot solution and cool to 3°C to crystallize the pure 3,4-dihydroxy-5-nitrobenzaldehyde.

Knoevenagel Condensation to form Entacapone

The condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide yields a mixture of (E)- and this compound.[1][2] The ratio of the isomers can be influenced by the reaction conditions.[2][3]

Experimental Protocol: Knoevenagel Condensation [2][6]

-

To a reaction vessel, add isopropanol (700 mL), 3,4-dihydroxy-5-nitrobenzaldehyde (70 g), N,N-diethylcyanoacetamide (107 g), piperidine (48.8 g), and acetic acid (34.4 g).[6]

-

Reflux the mixture for 2.5-3.5 hours.[6]

-

After the reaction is complete, cool the solution to room temperature and stir overnight to allow for precipitation.[6]

-

Cool the mixture to 0-5°C, filter the precipitate, wash with isopropanol (140 mL), and dry under vacuum to obtain Entacapone piperidinium salt.[6] This crude product will be a mixture of (E) and (Z) isomers.[2]

// Nodes A [label="3-Ethoxy-4-hydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nitration\n(Fuming Nitric Acid, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Dealkylation\n(ZnCl2, HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="3,4-Dihydroxy-5-nitrobenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="N,N-Diethyl-2-cyanoacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Knoevenagel Condensation\n(Piperidine, Acetic Acid, Isopropanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Crude Entacapone\n((E/Z) Isomer Mixture)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [arrowhead=normal, color="#5F6368"]; B -> C [arrowhead=normal, color="#5F6368"]; C -> D [arrowhead=normal, color="#5F6368"]; D -> E [arrowhead=normal, color="#5F6368"]; E -> G [arrowhead=normal, color="#5F6368"]; F -> G [arrowhead=normal, color="#5F6368"]; G -> H [arrowhead=normal, color="#5F6368"]; } caption: "Synthesis Workflow of Crude Entacapone"

Purification of this compound

The primary challenge in the purification of Entacapone is the separation of the (E) and (Z) isomers. Various crystallization techniques are employed to isolate the desired isomer. The (Z)-isomer is often considered an impurity in the production of the therapeutic (E)-isomer.[7][8]

Isomerization and Crystallization

To obtain the thermodynamically more stable (E)-isomer, the crude mixture is often treated with an acid catalyst to promote isomerization of the (Z)-form to the (E)-form, followed by crystallization.[9][10] Conversely, specific crystallization conditions can be used to isolate the (Z)-isomer if desired.

Experimental Protocol: Isomerization and Purification of (E)-Entacapone [10]

-

A mixture of crude Entacapone (140.0 g, containing 68.74% E-isomer and 30.75% Z-isomer) in acetic acid (420.0 mL) is heated to 85-90°C.

-

Hydrogen bromide (9.8 mL) is added, and the mixture is cooled to 20-25°C.

-

The reaction mixture is stirred for 18-20 hours at 20-25°C and for an additional 5-6 hours at 15-18°C.

-

The precipitated product is filtered, washed with a mixture of toluene and acetic acid, and then with toluene.

-

The product is dried at 50-55°C to yield 104.0 g of (E)-Entacapone with a purity of 99.88%.

Recrystallization for High Purity

Further purification can be achieved through recrystallization from various solvent systems.

Experimental Protocol: Recrystallization from Toluene/Acetone [11][12]

-

Suspend crude Entacapone (purity 97.4%, 1.0% (Z)-isomer) in a mixture of toluene and acetone. The ratio of toluene to acetone can range from 5:1.5 to 5:6, with approximately 5 volumes of toluene per gram of Entacapone.[11][12]

-

Heat the mixture to reflux until complete dissolution is achieved.

-

Distill off a portion of the acetone until the internal temperature reaches 75-80°C.

-

Allow the solution to cool slowly to induce precipitation.

-

Cool the mixture to 0°C and stir for an additional 3 hours.

-

Filter the solid, wash with a cold mixture of toluene and acetone.

-

Dry the product in an oven at 45°C for 10-12 hours to obtain trans-Entacapone with a purity of 99.88% and the (Z)-isomer below the detection limit (<0.02%).[11]

// Nodes A [label="Crude Entacapone\n((E/Z) Isomer Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Isomerization\n(HBr, Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Enriched (E)-Entacapone\nMixture", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Crystallization\n(Toluene/Acetone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Pure (E)-Entacapone", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Mother Liquor\n(Enriched in this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [arrowhead=normal, color="#5F6368"]; B -> C [arrowhead=normal, color="#5F6368"]; C -> D [arrowhead=normal, color="#5F6368"]; D -> E [arrowhead=normal, color="#5F6368"]; D -> F [arrowhead=normal, color="#5F6368"]; } caption: "Purification Workflow for Entacapone"

Data Presentation

Table 1: Synthesis and Purification Data

| Step | Starting Material | Product | Reagents/Solvents | Yield (%) | Purity (%) | (Z)-Isomer Content (%) | Reference |

| Synthesis | 3,4-dihydroxy-5-nitrobenzaldehyde & N,N-diethylcyanoacetamide | Crude Entacapone | Piperidine, Acetic Acid, Ethanol | 73 | Mixture | 20-30 | [2] |

| Isomerization | Crude Entacapone (30.75% Z-isomer) | (E)-Entacapone | HBr, Acetic Acid | - | 99.88 | - | [10] |

| Purification | Crude Entacapone (1.32% Z-isomer) | (E)-Entacapone | Ethyl Acetate | 38 | 99.4 | 0.10 | [12] |

| Purification | Crude Entacapone (1.0% Z-isomer) | (E)-Entacapone | Toluene/Ethanol | 88 | 99.2 | 0.10 | [11] |

| Purification | Crude Entacapone (1.0% Z-isomer) | (E)-Entacapone | Toluene/Acetone | 84 | 99.88 | <0.02 | [11] |

Table 2: Analytical Methods for Purity Determination

| Method | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

| RP-HPLC | C18 | Potassium phosphate buffer (pH 2.75, 30 mM)-methanol (50:50, v/v) | 1.0 mL/min | UV at 310 nm | Assay and impurity determination | [13][14] |

| RP-HPLC | Phenomenex Luna C18 (250x4.6 mm, 5.0 µm) | Acetonitrile: HPLC Water (50:50, v/v) | 0.9 mL/min | PDA at 215 nm | Determination of Entacapone and related impurities | [8] |

| RP-HPLC | X timateTM HPLC C18 (250x4.6, 5µ) | Acetonitrile and 0.02M potassium dihydrogen orthophosphate (pH 6.0) (55:45) | 1.0 mL/min | UV at 310 nm | Estimation in bulk and pharmaceutical dosage forms | [15] |

Conclusion

The synthesis of this compound is intrinsically linked to the synthesis of the therapeutically active (E)-isomer, as the common synthetic routes produce a mixture of both. The purification processes are designed to either isomerize the (Z)-isomer to the (E)-isomer and/or to separate them through crystallization. The choice of solvents and conditions for crystallization is critical in achieving high purity and minimizing the content of the undesired isomer. The analytical methods, primarily RP-HPLC, are essential for monitoring the purity and isomer ratio throughout the manufacturing process. This guide provides a foundational understanding of the key chemical transformations and purification strategies involved in the production of Entacapone.

References

- 1. An Improved Process For The Preparation Of Entacapone [quickcompany.in]

- 2. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 3. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]

- 4. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. CN104402764A - Preparation method for entacapone - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]

- 10. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]

- 11. EP2251323A1 - Method for the purification of entacapone - Google Patents [patents.google.com]

- 12. EP2251323B1 - Method for the purification of entacapone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neliti.com [neliti.com]

(Z)-Entacapone: A Comprehensive Technical Guide to Stereoisomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entacapone, a potent and selective catechol-O-methyltransferase (COMT) inhibitor, is a critical adjunctive therapy in the management of Parkinson's disease. It exists as two geometric isomers: the therapeutically active (E)-isomer and the (Z)-isomer, which is a significant metabolite and a potential process impurity. A thorough understanding of the stereoisomerism of Entacapone and the stability of its isomers is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the stereochemical aspects of (Z)-Entacapone, its relationship with the (E)-isomer, and their stability under various stress conditions. Detailed experimental protocols for the analysis and separation of these isomers are provided, along with a summary of quantitative stability data.

Introduction to Entacapone Stereoisomerism

Entacapone, chemically known as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, possesses a carbon-carbon double bond, which gives rise to geometric isomerism.[1] The two isomers are designated as (E) and (Z), arising from the different spatial arrangements of substituents around the double bond. The (E)-isomer is the pharmacologically active substance used in clinical practice.[2][3] The (Z)-isomer, while being a major metabolite in humans, is also considered a process-related impurity in the synthesis of the active pharmaceutical ingredient (API).[4][5][6] The synthesis of Entacapone often yields a mixture of the (E) and (Z) isomers.[7]

The main metabolic pathway for Entacapone involves isomerization to the (Z)-isomer, followed by glucuronidation.[6] Therefore, the presence and stability of the (Z)-isomer are of significant interest in both in vitro and in vivo studies.

Stability of (E)- and this compound

The stability of Entacapone isomers is a critical factor that can influence the quality, safety, and efficacy of the drug product. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]

Photostability

Entacapone is susceptible to photodegradation. Exposure of a methanolic solution of (E)-Entacapone to UV light at 254 nm leads to its conversion to the (Z)-isomer.[10] This photoisomerization follows second-order kinetics.[10] This highlights the necessity of protecting Entacapone from light during manufacturing, storage, and handling.

pH-Dependent Stability and Solubility

Entacapone is a weak acid with a pKa of 4.5, and its solubility is pH-dependent.[11] It exhibits low solubility in acidic conditions and higher solubility in neutral to alkaline conditions.[11] While detailed quantitative data on pH-dependent degradation is limited in the reviewed literature, stability is generally influenced by pH.[12] Forced degradation studies typically employ acidic and basic conditions to assess stability.

Thermal Stability

Thermal decomposition of Entacapone has been investigated using thermogravimetric analysis (TGA). The decomposition process occurs in multiple steps, with the initial decomposition starting around 230°C.[13] Kinetic parameters of thermal decomposition have been calculated to predict the shelf life and determine suitable storage conditions.[7][13]

Oxidative Stability

Forced degradation studies have shown that Entacapone is susceptible to oxidative stress.[9] Treatment with hydrogen peroxide results in the formation of degradation products.

Quantitative Stability Data

The following table summarizes the quantitative data from forced degradation studies of Entacapone. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of the stressor, temperature, duration of exposure).

| Stress Condition | Molarity/Strength | Temperature | Duration | % Degradation of (E)-Entacapone | Key Degradant(s) | Reference(s) |

| Acid Hydrolysis | 1.0 N HCl | 60°C | 3 hours | Considerable degradation | Not specified | [9][14] |

| Base Hydrolysis | 1.0 N NaOH | Room Temp. | 3 hours | Considerable degradation | Not specified | [9][14] |

| Oxidation | 20% H2O2 | 60°C | 30 min | Not specified | Not specified | |

| Photodegradation | UV light (254 nm) | Not specified | Not specified | Leads to formation of (Z)-isomer | This compound | [10] |

| Thermal | 105°C | Not specified | Stable | No appreciable degradation | - | [14] |

Experimental Protocols

Protocol for Forced Degradation Study of Entacapone

This protocol outlines a general procedure for conducting forced degradation studies on Entacapone bulk drug or formulations.

Objective: To evaluate the stability of Entacapone under various stress conditions and to identify potential degradation products.

Materials:

-

Entacapone reference standard

-

Hydrochloric acid (HCl), 1.0 N

-

Sodium hydroxide (NaOH), 1.0 N

-

Hydrogen peroxide (H₂O₂), 3-20%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a PDA or UV detector

-

pH meter

-

Water bath or oven

-

UV light chamber

Procedure:

-

Preparation of Stock Solution: Accurately weigh about 100 mg of Entacapone and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).[14]

-

Acid Hydrolysis:

-

To a volumetric flask containing the stock solution, add a specific volume of 1.0 N HCl.

-

Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[14]

-

After the incubation period, neutralize the solution with an equivalent amount of 1.0 N NaOH.

-

Dilute to the final concentration with the diluent.

-

-

Base Hydrolysis:

-

To a volumetric flask containing the stock solution, add a specific volume of 1.0 N NaOH.

-

Keep the solution at room temperature for a defined period (e.g., 3 hours).[14]

-

After the incubation period, neutralize the solution with an equivalent amount of 1.0 N HCl.

-

Dilute to the final concentration with the diluent.

-

-

Oxidative Degradation:

-

To a volumetric flask containing the stock solution, add a specific volume of H₂O₂ (e.g., 20%).

-

Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

-

Dilute to the final concentration with the diluent.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of Entacapone powder in a petri dish and expose it to a high temperature (e.g., 105°C) in an oven for a specified duration.[14]

-

After exposure, allow the sample to cool and prepare a solution of a known concentration.

-

-

Photodegradation (Solid and Solution State):

-

Analysis:

-

Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method (see section 4.2).

-

Determine the percentage of degradation and identify any major degradation products.

-

HPLC Method for Separation of (E)- and this compound

This is a representative HPLC method for the separation and quantification of (E)- and this compound.

Chromatographic Conditions:

| Parameter | Condition | Reference(s) |

| Column | X-terra C18 (250 x 4.6 mm, 5.0 µm) or equivalent | [14] |

| Mobile Phase | Acetonitrile: 0.1% v/v phosphoric acid in Water (35:65, v/v) | [14] |

| Flow Rate | 1.0 mL/min | [14] |

| Detection Wavelength | 210 nm | [14] |

| Column Temperature | 30°C | [14] |

| Injection Volume | 10 µL | [14] |

| Diluent | Acetonitrile: Water (50:50, v/v) | [14] |

System Suitability:

-

Tailing factor for the (E)-Entacapone peak: Not more than 2.0.[14]

-

Theoretical plates for the (E)-Entacapone peak: Not less than 2000.

-

Resolution between (E)- and this compound peaks: Not less than 2.0.[5]

Visualizations

Stereoisomerism of Entacapone

Caption: Geometric isomers of Entacapone.

Experimental Workflow for Forced Degradation Study

Caption: Forced degradation experimental workflow.

In Vivo Metabolic Pathway of Entacapone

Caption: Primary metabolic pathway of Entacapone in vivo.

Conclusion

The stereoisomerism of Entacapone, particularly the relationship between the active (E)-isomer and the (Z)-isomer metabolite, is a crucial aspect of its pharmaceutical development and clinical use. The stability of these isomers is influenced by factors such as light, pH, and temperature, with photoisomerization being a key transformation pathway. The analytical methods and forced degradation protocols detailed in this guide provide a framework for the robust characterization and quality control of Entacapone. A thorough understanding of these principles is essential for ensuring the development of safe, stable, and effective Entacapone-containing drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Comparative study of assay vs. related substance methods for entacapone HPLC. [wisdomlib.org]

- 4. ajpaonline.com [ajpaonline.com]

- 5. ajpaonline.com [ajpaonline.com]

- 6. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijarmps.org [ijarmps.org]

- 9. researchgate.net [researchgate.net]

- 10. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 14. saspublishers.com [saspublishers.com]

The Pharmacokinetic Profile of (Z)-Entacapone in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of (Z)-Entacapone in rodents, with a primary focus on rat models. This compound is the active geometric isomer of Entacapone, a potent and selective peripheral catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in the management of Parkinson's disease. While the administered drug is typically the (E)-isomer, it undergoes in vivo isomerization to the active (Z)-form. This document details the absorption, distribution, metabolism, and excretion (ADME) of Entacapone, with a specific emphasis on the formation and disposition of its (Z)-isomer.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Entacapone and its (Z)-isomer in rats, compiled from various studies.

Table 1: Absorption and Distribution of Entacapone in Rats

| Parameter | Value | Species/Strain | Notes |

| Bioavailability (Oral) | 20% - 55% (dose-dependent) | Rat | Following single doses of 10, 65, and 400 mg/kg of (E)-Entacapone.[1] |

| Time to Peak Plasma Concentration (Tmax) | 5-15 minutes and 3-5 hours | Rat | Two peaks suggest enterohepatic circulation.[1] |

| Plasma Protein Binding | ~5% | Mouse | In vitro data.[1] |

| Primary Binding Protein | Serum Albumin | In vitro | [2][3][4] |

Table 2: Metabolism and Elimination of Entacapone in Rats

| Parameter | Value | Species/Strain | Notes |

| Primary Metabolic Pathways | Isomerization to (Z)-isomer, Glucuronidation, Sulfation | Rat | The main metabolic pathway is glucuronidation.[1][5] |

| Primary Route of Excretion | Feces (>50%), Urine (~35%) | Rat | After intravenous administration of 14C-labeled Entacapone.[5] |

| Elimination Half-Life | Not explicitly stated for rats, but ranges from 30 minutes to 1 hour in dogs and 1.5 to 3 hours in humans.[1] | ||

| Metabolites Found in Plasma and Urine | Unchanged Entacapone, (Z)-isomer, N-dealkylated Entacapone, O-methylated Entacapone, 3,4-dihydroxy-5-nitrobenzaldehyde | Rat | [5] |

Experimental Protocols

This section outlines the methodologies employed in key experiments to determine the pharmacokinetic profile of Entacapone in rodents.

Animal Models and Dosing

-

Species: Wistar and Sprague-Dawley rats are commonly used in pharmacokinetic studies of Entacapone.[6][7] Mice (C57BL/6, BALB/c, CD1, NMRI) are also utilized for pharmacokinetic screening.[6]

-

Administration: For oral administration studies, Entacapone is typically administered via gavage.[1] Intravenous administration is also used to determine absolute bioavailability and for excretion studies.[5] Doses in rat studies have ranged from 0.3 mg/kg to 600 mg/kg.[1][7]

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at various time points post-administration. For instance, a typical study in mice might involve collections at 5, 15, 30, 60, 120, and 240 minutes for intravenous routes, and 15, 30, 60, 120, 240, and 360 minutes for oral routes.[6]

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., Na2-EDTA).[8] Plasma is then separated by centrifugation and stored frozen until analysis.[8][9]

-

Plasma Extraction: A common method for extracting Entacapone and its metabolites from plasma involves protein precipitation with a solvent like methanol.[9] The supernatant is then collected, evaporated, and the residue is reconstituted in the mobile phase for analysis.[9]

Bioanalytical Methods

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Entacapone and its metabolites in plasma.[6][10] HPLC with UV detection is also used.[11][12][13]

-

Chromatographic Conditions: A reversed-phase C18 column is typically employed for separation.[10][11][12] The mobile phase often consists of a mixture of an acidic buffer (e.g., potassium phosphate buffer at pH 2.75 or 0.5% glacial acetic acid) and an organic solvent like methanol or acetonitrile.[9][11]

-

Quantitation: A column-switching LC-ESI-MS-MS method has been developed for the direct analysis of Entacapone glucuronide in rat plasma, allowing for a wide dynamic range (0.0025-100 µg/ml) and a low limit of detection (1 ng/ml).[10]

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of this compound.

Caption: Metabolic pathway of (E)-Entacapone in rodents.

Caption: Experimental workflow for rodent pharmacokinetic studies.

Discussion

The pharmacokinetic profile of Entacapone in rodents is characterized by rapid absorption and extensive metabolism. A key metabolic step is the isomerization of the administered (E)-isomer to the pharmacologically active (Z)-isomer.[1][5] In rats, the absorption of Entacapone is dose-dependent, and the presence of two plasma concentration peaks suggests significant enterohepatic recirculation.[1]

Distribution of Entacapone into tissues is limited, which is consistent with its high plasma protein binding in many species, although binding is notably lower in mice.[1]

Metabolism is the primary route of elimination for Entacapone. In addition to isomerization, the parent compound and its (Z)-isomer undergo extensive glucuronidation.[2][5] Other minor metabolic pathways in rats include N-dealkylation and O-methylation.[5] The resulting metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.[5]

It is important to note that while this guide focuses on the (Z)-isomer, most preclinical pharmacokinetic studies administer the (E)-form. Therefore, the data presented reflects the combined disposition of both isomers and their metabolites. The rapid and efficient conversion to the (Z)-isomer underscores its importance as the primary active moiety. Further research focusing on the direct administration of the purified (Z)-isomer could provide more nuanced insights into its specific pharmacokinetic properties.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 7. Comparative toxicological study on the hepatic safety of entacapone and tolcapone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpda.org [ijpda.org]

- 13. media.neliti.com [media.neliti.com]

(Z)-Entacapone: A Technical Review of COMT Inhibition Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of levodopa. As an adjunct therapy in the management of Parkinson's disease, entacapone's primary role is to enhance the bioavailability of levodopa in the central nervous system. This is achieved through the inhibition of peripheral COMT, thereby reducing the conversion of levodopa to 3-O-methyldopa. Entacapone is commercially available as the (E)-isomer. Its metabolism involves isomerization to the (Z)-isomer, which is subsequently glucuronidated. This technical guide provides an in-depth analysis of the COMT inhibition selectivity of entacapone, with a particular focus on its activity against the two main isoforms of COMT: the soluble form (S-COMT) and the membrane-bound form (MB-COMT). While quantitative data for the clinically used (E)-isomer is available, information regarding the direct inhibitory activity of the (Z)-isomer is notably absent from the current scientific literature, with its glucuronidated metabolite considered inactive.

Introduction

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] In the context of Parkinson's disease treatment, COMT plays a crucial role in the peripheral metabolism of levodopa, the precursor to dopamine. By inhibiting COMT, the plasma half-life of levodopa is extended, allowing for a greater and more sustained delivery of this therapeutic agent to the brain.

COMT exists in two distinct isoforms: a soluble, low-affinity, high-capacity form (S-COMT) and a membrane-bound, high-affinity, low-capacity form (MB-COMT).[2] S-COMT is predominantly found in the cytoplasm of various tissues, including the liver and intestines, while MB-COMT is associated with the rough endoplasmic reticulum and is also present in the brain.[2] All currently available COMT inhibitors, including entacapone, inhibit both isoforms.[2]

Entacapone, chemically known as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, is the active isomer in the pharmaceutical formulation.[2] A primary metabolic pathway for entacapone is its isomerization to the (Z)-isomer (cis-isomer), which is then followed by direct glucuronidation.[1][2] The glucuronide conjugate of the cis-isomer is reported to be inactive.[1][2] This guide will synthesize the available quantitative data on the COMT inhibition selectivity of (E)-entacapone and detail the experimental methodologies used for its characterization.

Quantitative Analysis of COMT Inhibition

The inhibitory potency of entacapone is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The available data on the IC50 of (E)-entacapone against different COMT isoforms are summarized in the table below.

| Inhibitor | Enzyme Source | COMT Isoform | IC50 (nM) | Reference |

| (E)-Entacapone | Rat Liver | Soluble (S-COMT) | 14.3 | |

| (E)-Entacapone | Rat Liver | Membrane-Bound (MB-COMT) | 73.3 | |

| (E)-Entacapone | Rat Liver | Total COMT | 20.1 | |

| (E)-Entacapone | Human Liver | Not Specified | 151 | [3] |

| (E)-Entacapone | Human COMT | Not Specified | 0.6 |

Note: There is a lack of available data in the scientific literature regarding the COMT inhibitory activity of the (Z)-isomer of entacapone.

Experimental Protocols

The determination of COMT inhibition and selectivity involves specific in vitro assays. A generalized experimental workflow is described below.

General COMT Inhibition Assay Protocol

A common method for assessing COMT activity is through an in vitro enzymatic assay. The fundamental components of this assay include:

-

COMT Enzyme Source: This can be derived from tissue homogenates (e.g., rat liver supernatant) or recombinant human COMT (S-COMT or MB-COMT).

-

Catechol Substrate: A compound with a catechol structure that is a substrate for COMT. Examples include 3,4-dihydroxybenzoic acid, 3-BTD (a fluorescent probe), norepinephrine, or dopamine.

-

Methyl Donor: S-adenosyl-L-methionine (SAM) is the biological methyl group donor for the COMT-catalyzed reaction.

-

Cofactors and Buffer: The reaction is typically carried out in a buffer at a physiological pH (around 7.4-7.6) and temperature (37°C). Magnesium chloride (MgCl2) is an essential cofactor for COMT activity. Dithiothreitol (DTT) may also be included to maintain a reducing environment.

-

Inhibitor: The compound being tested for its inhibitory activity, in this case, (E)-entacapone, is added at varying concentrations.

The reaction is initiated by the addition of one of the reactants (e.g., SAM or the substrate) and allowed to proceed for a defined period. The reaction is then terminated, and the amount of O-methylated product formed is quantified. The percentage of inhibition is calculated by comparing the rate of product formation in the presence of the inhibitor to the rate in its absence.

Measurement of S-COMT vs. MB-COMT Inhibition

To determine the selectivity of an inhibitor for the two COMT isoforms, distinct experimental approaches are necessary. This typically involves the separation of the two isoforms or the use of specific cell fractions enriched in either S-COMT or MB-COMT. For instance, the soluble fraction (cytosol) of a tissue homogenate will primarily contain S-COMT, while the microsomal fraction will be enriched in MB-COMT. By performing the COMT inhibition assay on these separated fractions, the IC50 values for each isoform can be determined independently.

Visualizations

Levodopa Metabolism and the Role of Entacapone

Caption: Levodopa metabolism pathway and the inhibitory action of (E)-Entacapone.

Generalized Experimental Workflow for COMT Inhibition Assay

Caption: Generalized workflow for an in vitro COMT inhibition assay.

Conclusion

(E)-Entacapone is a well-characterized inhibitor of both S-COMT and MB-COMT, with a preference for the soluble isoform as indicated by in vitro studies using rat liver enzymes. The primary metabolic fate of (E)-entacapone is isomerization to the (Z)-isomer and subsequent glucuronidation, with the resulting conjugate being inactive. A significant gap in the current body of scientific literature is the lack of direct quantitative data on the COMT inhibitory activity of the (Z)-entacapone isomer itself. For drug development professionals and researchers, the focus remains on the well-established pharmacology of the (E)-isomer and its role in potentiating levodopa therapy through the peripheral inhibition of COMT. Future research could explore the specific activity of the (Z)-isomer to provide a more complete understanding of the metabolic and pharmacological profile of entacapone.

References

(Z)-Entacapone Crystal Structure: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the crystal structure of (Z)-Entacapone, an isomer of the potent and selective catechol-O-methyltransferase (COMT) inhibitor, Entacapone. While the (E)-isomer is the therapeutically active form used in the management of Parkinson's disease, understanding the stereoisomeric impurity, this compound, is crucial for drug development, quality control, and regulatory compliance. This document outlines the crystallographic parameters of this compound, detailed experimental protocols for its synthesis and crystallization, and its established mechanism of action.

Crystallographic Data of this compound

The crystal structure of this compound has been determined by X-ray diffraction, providing valuable insights into its three-dimensional arrangement. The crystallographic data is summarized in the table below. The crystal structure of the dibenzoate derivative of entacapone has been shown to adopt the Z-form in its crystalline state[1][2][3]. More directly, the crystal structure of the (Z)-isomer of entacapone, a significant human metabolite of the E-isomer, has been established[1][4].

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.678(3) |

| c (Å) | 9.543(2) |

| α (°) | 90 |

| β (°) | 101.54(3) |

| γ (°) | 90 |

| Volume (ų) | 1484.0(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.368 |

| CCDC Deposition Number | 989088 |

Experimental Protocols

Synthesis of this compound

The synthesis of Entacapone typically yields a mixture of (E) and (Z) isomers. The following protocol is based on a modified Knoevenagel condensation, followed by separation of the isomers.

Materials:

-

3,4-dihydroxy-5-nitrobenzaldehyde

-

N,N-diethyl-2-cyanoacetamide

-

Piperidine

-

Toluene

-

Glacial Acetic Acid

-

Ethanol

-

Triethylamine

-

Hydrochloric Acid

-

Ethyl Acetate

-

Silica Gel for column chromatography

-

Hexane

Procedure:

-

Knoevenagel Condensation: A mixture of 3,4-dihydroxy-5-nitrobenzaldehyde (10 g) and N,N-diethyl-2-cyanoacetamide (8.0 g) is charged in toluene (100 ml) at room temperature. Piperidine (0.5 g) is added as a catalyst.

-

The reaction mixture is heated to reflux (110-120 °C), and water is removed azeotropically.

-

After the reaction is complete, glacial acetic acid (20 ml) is added to the reaction mixture, followed by cooling to room temperature (25-30 °C).

-

The precipitated crude product, a mixture of (E)- and this compound, is filtered and washed with toluene and then with water. The crude product is dried at 50-55 °C.

-

Isomer Separation and (Z)-Isomer Isolation: The crude mixture of isomers is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions are collected and analyzed by thin-layer chromatography or HPLC to identify the fractions containing the (Z)-isomer.

-

The fractions containing pure this compound are combined, and the solvent is evaporated under reduced pressure to yield the solid this compound.

Crystallization of this compound

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system.

Materials:

-

Purified this compound

-

Ethanol

-

Water

Procedure:

-

Dissolve the purified this compound in a minimal amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature in a loosely covered container.

-

Slow evaporation of the solvent over several days should yield single crystals of this compound.

-

The crystals are then harvested by filtration and dried under vacuum.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Crystal Structure Analysis

References

(Z)-Entacapone In Vitro Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in the treatment of Parkinson's disease. The commercially available form is the (E)-isomer. However, in vivo and in vitro, it undergoes isomerization to its (Z)-isomer, which is the main metabolite in plasma.[1] This technical guide provides an in-depth overview of the in vitro metabolic pathways of (Z)-Entacapone, focusing on the core aspects of data presentation, experimental protocols, and pathway visualization to support further research and development.

Core Metabolic Pathways

The primary in vitro metabolic pathway of Entacapone involves two main steps:

-

Isomerization: The active (E)-isomer of Entacapone undergoes isomerization to the (Z)-isomer. This (Z)-isomer is the most significant metabolite of Entacapone found in human plasma.[1]

-

Glucuronidation: Following isomerization, both (E)- and this compound are subject to direct glucuronidation, a phase II metabolic reaction. This is the most important metabolic pathway for the elimination of nitrocatechols like Entacapone.

In addition to the primary pathway, minor metabolic routes have been identified in vitro, including cleavage or reduction of the side chain carbon-carbon double bond. However, these are considered less significant in human metabolism.

Quantitative Data on Metabolic Pathways

The following tables summarize the available quantitative data on the in vitro metabolism of Entacapone, with a focus on the formation of this compound glucuronide.

Table 1: Michaelis-Menten Kinetic Parameters for Entacapone Glucuronidation by Human UDP-Glucuronosyltransferase (UGT) Isoforms and Human Liver Microsomes (HLM)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Recombinant Human UGTs | |||

| UGT1A1 | Entacapone | - | Low Rate |

| UGT1A6 | Entacapone | No Activity | No Activity |

| UGT1A9 | Entacapone | 4.5 ± 0.8 | 1.3 ± 0.1 |

| UGT2B7 | Entacapone | - | Low Rate |

| UGT2B15 | Entacapone | 140 ± 20 | 0.20 ± 0.02 |

| Human Liver Microsomes (HLM) | Entacapone | 10 ± 2 | 0.50 ± 0.03 |

Data extracted from Lautala et al., 2000. Km and Vmax values for this compound specifically were not detailed in the reviewed literature, with "Entacapone" (a mix of isomers under experimental conditions) being the substrate. UGT1A9 is identified as the main enzyme responsible for Entacapone glucuronidation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro metabolic studies. The following sections outline the typical experimental protocols used for investigating the metabolic pathways of this compound.

Incubation with Human Liver Microsomes (HLM)

This protocol is designed to assess the overall metabolism of Entacapone in a system that contains a broad range of drug-metabolizing enzymes.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

(E)-Entacapone

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

-

Procedure:

-

Prepare a stock solution of (E)-Entacapone in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine HLM (final concentration typically 0.1-1.0 mg/mL), MgCl₂ (final concentration typically 5-10 mM), and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the (E)-Entacapone substrate and UDPGA (final concentration typically 1-5 mM).

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of this compound and its glucuronide using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Incubation with Recombinant Human UGT Isoforms

This protocol is used to identify the specific UGT enzymes responsible for the glucuronidation of Entacapone.

-

Materials:

-

Commercially available recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

(E)-Entacapone or this compound

-

UDPGA

-

MgCl₂

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (a pore-forming agent to activate UGTs in microsomes)

-

Acetonitrile

-

Internal standard

-

-

Procedure:

-

Follow a similar procedure as for HLM incubations, substituting the recombinant UGT isoform for HLM.

-

Pre-incubate the recombinant UGTs with alamethicin (typically 25-50 µg/mg protein) on ice for 15-30 minutes to ensure full enzymatic activity.

-

Initiate the reaction by adding the substrate and UDPGA.

-

Incubate, terminate, and process the samples as described for the HLM protocol.

-

Analyze the formation of the glucuronide metabolite to determine the activity of each UGT isoform.

-

Analytical Quantification of this compound and its Glucuronide

A robust analytical method is essential for the accurate quantification of the parent drug and its metabolites.

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed.

-

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Entacapone and its metabolites have significant absorbance (e.g., around 310 nm). LC-MS/MS provides higher sensitivity and specificity for metabolite identification and quantification.

-

-

Quantification: The concentration of this compound and its glucuronide is determined by comparing their peak areas to that of a known concentration of an internal standard and a standard curve.

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow for studying the in vitro metabolism of this compound.

Caption: In vitro metabolic pathway of (E)-Entacapone.

Caption: General experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of (E)-Entacapone is primarily characterized by its isomerization to this compound, followed by extensive glucuronidation, with UGT1A9 playing a predominant role. While this guide provides a comprehensive overview based on the available literature, further research is warranted to fully elucidate the kinetics of the initial isomerization step and to quantify the contribution of minor metabolic pathways. The detailed experimental protocols and visualizations presented herein serve as a valuable resource for scientists engaged in the study of Entacapone's metabolic fate and the development of related compounds.

References

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of (Z)-Entacapone

Disclaimer: As of the current date, publicly available scientific literature does not contain specific experimental data on the blood-brain barrier (BBB) permeability of (Z)-Entacapone. The commercially available and clinically used form of Entacapone is the (E)-isomer, which is known to be a peripherally acting COMT inhibitor with limited ability to cross the BBB.[1][2] This guide, therefore, provides a comprehensive framework for the potential investigation of this compound's BBB permeability. It outlines the theoretical considerations, established experimental protocols, and data interpretation methods that would be employed in such a study, based on general principles of drug delivery to the central nervous system (CNS).

Introduction to Entacapone and the Blood-Brain Barrier

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. The clinically approved form, (E)-Entacapone, is used as an adjunct to levodopa therapy in Parkinson's disease to improve the bioavailability of levodopa in the periphery.[2] Its therapeutic action is designed to be confined to the periphery, thus preventing the breakdown of levodopa before it reaches the brain.

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[3] For a drug to exert its effect within the CNS, it must possess specific physicochemical properties that allow it to permeate this barrier.[4]

The synthesis of entacapone results in a mixture of (E) and (Z) isomers.[5] While the (E)-isomer is well-characterized, the pharmacokinetic properties of the (Z)-isomer, particularly its ability to cross the BBB, are not documented in the literature. Stereoisomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties, and thus, the potential for this compound to interact with the CNS differently than its (E)-counterpart warrants investigation.

Physicochemical Properties and Predicted BBB Permeability

The ability of a molecule to cross the BBB via passive diffusion is largely governed by its physicochemical properties. Key parameters include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[6]

Table 1: Comparison of Physicochemical Properties for CNS Drug Candidates

| Property | General Guideline for CNS Penetration[4][6] | (E)-Entacapone (Predicted/Known) | This compound (Hypothetical) |

|---|---|---|---|

| Molecular Weight (Da) | < 500 | ~305.29 | ~305.29 |

| Lipophilicity (logP) | 2 - 5 | ~3.5 | Potentially different |

| Polar Surface Area (PSA) | < 90 Ų | ~111 Ų | Potentially different |

| Hydrogen Bond Donors | < 3 | 2 | 2 |

| Hydrogen Bond Acceptors | < 7 | 5 | 5 |

| pKa (acidic) | N/A | ~5.5 | ~5.5 |

(Note: Values for (E)-Entacapone are approximate and sourced from chemical databases. Values for this compound are hypothetical and would require experimental determination.)

The (E)-isomer of entacapone has a polar surface area generally considered too high for efficient passive diffusion across the BBB. The specific three-dimensional conformation of the (Z)-isomer could potentially alter its intramolecular hydrogen bonding and overall polarity, which might lead to a different PSA and logP value. This theoretical difference forms the basis for hypothesizing a differing BBB permeability.

Caption: Logical relationship between physicochemical properties and BBB penetration.

Experimental Protocols for Assessing BBB Permeability

To definitively determine the BBB permeability of this compound, a series of in vitro and in vivo experiments would be required.

This assay provides a high-throughput, non-cell-based method to predict passive diffusion across the BBB.

-

Materials: 96-well filter plates (hydrophobic PVDF membrane), 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS, pH 7.4), this compound, control compounds (e.g., caffeine for high permeability, atenolol for low permeability), UV-Vis plate reader or LC-MS/MS system.

-

Protocol:

-

Prepare a solution of porcine brain lipid in dodecane.

-

Coat the membrane of the filter plate with the lipid solution and allow the solvent to evaporate.

-

Prepare a donor solution of this compound and control compounds in PBS (pH 7.4) at a known concentration (e.g., 100 µM).

-

Add fresh PBS to the acceptor plate wells.

-

Place the filter plate onto the acceptor plate, creating a "sandwich," and add the donor solutions to the filter wells.

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

-

After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

-

Data Analysis: The effective permeability (Pe) is calculated using the following equation:

-

Pe = [-ln(1 - CA(t) / Cequilibrium)] * (VA / (A * t))

-

Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the membrane area, and t is the incubation time.

-

This cell-based assay models the BBB using a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).

-

Materials: hCMEC/D3 cell line, Transwell inserts (e.g., 0.4 µm pore size), multi-well plates, complete cell culture medium, this compound, Lucifer yellow (paracellular marker), propranolol (transcellular marker), analytical instrumentation (LC-MS/MS).

-

Protocol:

-

Seed hCMEC/D3 cells onto the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER).

-

Wash the cell monolayer with transport buffer (e.g., HBSS).

-

Add the transport buffer containing this compound and control compounds to the apical (donor) side of the insert.

-

Add fresh transport buffer to the basolateral (acceptor) side.

-

Incubate at 37°C, 5% CO₂.

-

At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the acceptor compartment and replace with fresh buffer.

-

At the end of the experiment, take a sample from the donor compartment.

-

To assess efflux, perform the experiment in the reverse direction (basolateral to apical).

-

Quantify the concentration of the compounds in all samples by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.

-

Caption: General experimental workflow for assessing BBB permeability.

This study measures the concentration of this compound in the brain and plasma of a living organism over time.

-

Materials: Laboratory animals (e.g., male Sprague-Dawley rats), this compound formulation for intravenous or oral administration, surgical tools, blood collection supplies, brain tissue homogenization equipment, LC-MS/MS system.

-

Protocol:

-

Administer this compound to a cohort of rats at a defined dose.

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.

-

At each time point, euthanize a subset of animals and perfuse the circulatory system with saline to remove blood from the brain.

-

Harvest the brains and homogenize the tissue.

-

Process both plasma and brain homogenate samples to extract the drug.

-

Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.

-

Calculate the area under the concentration-time curve (AUC) for both brain and plasma.

-

The overall brain penetration is often expressed as the ratio of AUCbrain / AUCplasma.

-

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from the described experiments would be structured for comparison.

Table 2: Hypothetical BBB Permeability Data

| Compound | Assay Type | Parameter | Value | Interpretation |

|---|---|---|---|---|

| This compound | PAMPA-BBB | Pe (10⁻⁶ cm/s) | To be determined | > 6 suggests high passive permeability |

| hCMEC/D3 | Papp (A-B) (10⁻⁶ cm/s) | To be determined | > 5 suggests good permeability | |

| hCMEC/D3 | Efflux Ratio | To be determined | > 2 suggests P-gp substrate | |

| In Vivo (Rat) | Kp (brain/plasma ratio) | To be determined | > 0.5 suggests significant penetration | |

| Caffeine | In Vivo (Rat) | Kp (brain/plasma ratio) | ~1.0 | High BBB Penetration |

| (E)-Entacapone | In Vivo (Rat) | Kp (brain/plasma ratio) | < 0.1 | Low BBB Penetration |

Conclusion

While the (E)-isomer of entacapone is established as a peripherally restricted drug, the blood-brain barrier permeability of its (Z)-isomer remains an open scientific question. A systematic evaluation, beginning with in silico modeling and progressing through in vitro assays like PAMPA-BBB and transwell models, is essential. Should these preliminary results indicate potential for brain penetration, in vivo pharmacokinetic studies would be necessary for confirmation. The experimental framework detailed in this guide provides a robust pathway for researchers and drug development professionals to thoroughly characterize the CNS disposition of this compound or any novel chemical entity. Such studies are critical to understanding the full therapeutic potential and safety profile of new drug candidates.

References

- 1. Effect of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Entacapone

This document provides a comprehensive overview of the history, synthesis, mechanism of action, and clinical development of Entacapone, a peripherally acting catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.

Introduction: The Challenge of Levodopa Therapy

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. The cornerstone of symptomatic treatment for PD has been levodopa (L-DOPA), a metabolic precursor to dopamine. However, long-term levodopa therapy is complicated by motor fluctuations, such as the "wearing-off" phenomenon, where the therapeutic effect of a dose wears off before the next is due.

This therapeutic challenge arises from levodopa's complex peripheral metabolism. When administered, levodopa is extensively converted to dopamine in the periphery by the enzyme aromatic L-amino acid decarboxylase (AADC). This peripheral conversion reduces the amount of levodopa that can cross the blood-brain barrier and leads to side effects. The co-administration of an AADC inhibitor, such as carbidopa or benserazide, largely mitigates this issue.

However, with AADC inhibited, another metabolic pathway, catalyzed by catechol-O-methyltransferase (COMT), becomes dominant. COMT converts levodopa to 3-O-methyldopa (3-OMD) in peripheral tissues, primarily the liver and kidney.[1] This methylation not only reduces the bioavailability of levodopa but also produces a metabolite (3-OMD) that competes with levodopa for transport across the blood-brain barrier. This understanding paved the way for a new therapeutic strategy: inhibiting COMT to enhance the efficacy of levodopa.[2]

Discovery and Synthesis

In the 1980s, researchers at Orion Pharma in Finland initiated a drug development program focused on inhibiting COMT.[2] The goal was to create a peripherally acting inhibitor that would not cross the blood-brain barrier, thereby avoiding potential central nervous system side effects.[3] This research led to the discovery of a class of potent COMT inhibitors known as nitrocatechols.[2] Through the elucidation of structure-activity relationships, entacapone emerged as a potent, highly specific, and reversible inhibitor of COMT.[2]

Chemical Synthesis

The primary synthesis of entacapone involves a Knoevenagel condensation reaction. This process combines 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide.[4][5] The reaction is typically catalyzed by a weak base, such as piperidine or diethylamine, in a solvent like ethanol or a toluene-based system.[4][5][6]

Experimental Protocol: Synthesis of Entacapone

A representative laboratory-scale synthesis protocol is as follows:

-

Charge a reaction vessel with 3,4-dihydroxy-5-nitrobenzaldehyde (1 equivalent) and N,N-diethylcyanoacetamide (~1 equivalent) in a suitable solvent (e.g., toluene).[5][6]

-

Add a catalytic amount of piperidine (~0.05 equivalents).[5][6]

-

Heat the reaction mixture to reflux (e.g., 110-120°C in toluene) and remove the water formed during the condensation azeotropically.[5][6]

-

Monitor the reaction for completion using a suitable analytical method like HPLC.

-

Upon completion, cool the mixture and add glacial acetic acid to precipitate the product.[5][6]

-

Filter the crude product, wash it with toluene and then water, and dry it under vacuum.[5][6]

-

The resulting product is a mixture of (E) and (Z) isomers.[4] Further purification, typically through recrystallization, is required to isolate the desired (E)-isomer.[5]

Stereochemistry: The (E) and (Z) Isomers

The synthesis of entacapone results in a mixture of two geometric isomers: (E)-entacapone and (Z)-entacapone.[4][7]

-

(E)-Entacapone: This is the therapeutically active isomer. Its chemical name is (2E )-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide. In the final drug product, the (Z)-isomer is considered an impurity and its presence is strictly controlled.[7]

-

This compound: This isomer is formed alongside the (E)-isomer during synthesis, typically in a ratio of about 70-80% (E) to 20-30% (Z).[5][7] While not therapeutically active, a small fraction of (E)-entacapone can be metabolized in the body via isomerization to the (Z)-isomer, which is then glucuronidated and excreted.[1][8]

The workflow for synthesizing and isolating the active pharmaceutical ingredient is visualized below.

Mechanism of Action

Entacapone exerts its therapeutic effect by selectively and reversibly inhibiting the COMT enzyme in peripheral tissues.[1][3] COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catechol substrates, including levodopa.